Welcome to the BenchChem Online Store!
molecular formula C10H11F2NO B8326530 2,5-Difluoro-n-isopropyl-benzamide CAS No. 392691-65-5

2,5-Difluoro-n-isopropyl-benzamide

Cat. No. B8326530
M. Wt: 199.20 g/mol
InChI Key: WJQQQRZSWOYYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06506901B2

Procedure details

2,5-Difluoro-N-isopropyl-benzamide (0.5 g, 0.0025 mol) was dissolved in THF (8 mL). Lithium aluminum hydride (8 mL of a 1M solution in THF) was added, and the reaction was heated at reflux. When complete by TLC (methanol/methylene chloride), the reaction was cooled, and quenched with water, aqueous NaOH (15%), water and Na2SO4. The white solid is filtered off, and the filtrate is concentrated in vacuo to give 0.3 g of the amine. The product was used in the next step without characterization.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:3]=1[C:4]([NH:6][CH:7]([CH3:9])[CH3:8])=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].CO.C(Cl)Cl>C1COCC1>[F:1][C:2]1[CH:13]=[CH:12][C:11]([F:14])=[CH:10][C:3]=1[CH2:4][NH:6][CH:7]([CH3:9])[CH3:8] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC1=C(C(=O)NC(C)C)C=C(C=C1)F
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
quenched with water, aqueous NaOH (15%), water and Na2SO4
FILTRATION
Type
FILTRATION
Details
The white solid is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CNC(C)C)C=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.